n-[(e)-(4-Nitrophenyl)methylene]methanamine
Description
Properties
CAS No. |
877-80-5 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 |
InChI Key |
KXVFTZOZYASDRU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route: Condensation Reaction
The primary and most common method for preparing this compound involves the condensation of 4-nitrobenzaldehyde with methylamine , resulting in the formation of the imine (Schiff base) and water as a byproduct. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl followed by dehydration:
$$
\text{4-nitrobenzaldehyde} + \text{methylamine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- Reaction conditions: Mild temperatures, often room temperature to slightly elevated (20–40°C), sometimes with acid catalysis to facilitate imine formation.
- Solvents: Commonly carried out in ethanol, methanol, or solvent-free conditions.
- Catalysts: Acid catalysts such as acetic acid may be used to promote dehydration.
- Reaction time: Typically 1–2 hours, depending on conditions and scale.
This method yields the (E)-isomer predominantly due to thermodynamic stability.
Solvent-Free and Mechanochemical Synthesis
Recent advances have demonstrated solvent-free grinding methods and mechanochemical ball milling as green, efficient alternatives:
- Mechanochemical process: Using a reusable solid base catalyst such as poly(4-vinylpyridine), 4-nitrobenzaldehyde and methylamine are ground together at room temperature, yielding the imine rapidly with high yield.
- Advantages: Avoids toxic solvents, short reaction time, catalyst recyclability, and environmentally friendly.
- Yields: Typically high (>85%) with minimal purification steps.
Alternative Route: Nucleophilic Substitution
Another synthetic approach involves the nucleophilic substitution reaction between 4-nitrobenzyl chloride and methylamine:
$$
\text{4-nitrobenzyl chloride} + \text{methylamine} \xrightarrow[\text{NaOH}]{\text{solvent, 0–25°C}} \text{this compound}
$$
- Reaction conditions: Performed in solvents like dichloromethane or ethanol, presence of base (e.g., sodium hydroxide) to neutralize HCl formed.
- Temperature: Controlled low temperatures (0–25°C) to optimize yield and minimize side reactions.
- Purification: Vacuum distillation and washing with sodium bicarbonate solution.
- Yields: Up to 95% reported under optimized conditions.
Industrial Scale Production
Industrial synthesis typically adapts the condensation or substitution methods to continuous flow reactors with precise temperature, pressure, and reactant concentration control. Automation enhances reproducibility, yield, and purity.
Comparative Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Condensation (classic) | 4-nitrobenzaldehyde + methylamine | Mild temp, acid catalyst optional | 80–90 | Simple, widely used | Predominantly (E)-isomer formed |
| Mechanochemical grinding | 4-nitrobenzaldehyde + methylamine + poly(4-vinylpyridine) | Room temp, solvent-free | >85 | Green, catalyst reusable | Fast reaction, minimal waste |
| Nucleophilic substitution | 4-nitrobenzyl chloride + methylamine + NaOH | 0–25°C, solvent (DCM/ethanol) | Up to 95 | High yield, scalable | Requires careful temperature control |
| Continuous flow (industrial) | Similar to above | Automated, controlled parameters | >90 | Scalable, reproducible | Optimized for purity and yield |
Analytical and Research Data Supporting Preparation
Spectroscopic Characterization
- ¹H NMR: Characteristic imine proton resonance between δ 8.1–8.7 ppm; aromatic protons show doublets due to para-substitution pattern; methyl and methylene protons appear as singlets around δ 2.4–3.9 ppm.
- Mass Spectrometry: Molecular ion peak at m/z 167 [M+H]+ consistent with molecular formula C8H8N2O2.
- FT-IR: Strong C=N stretch around 1640–1690 cm⁻¹; nitro group asymmetric and symmetric stretches near 1520 and 1340 cm⁻¹.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| Melting Point | ~80–85 °C (varies by purity) |
| Appearance | Yellow crystalline solid |
| CAS Number | 877-80-5 |
Notes on Reaction Optimization and Purification
- Excess methylamine or methylamine hydrochloride with base (e.g., sodium bicarbonate) improves reaction completeness.
- Solvent-free methods reduce environmental impact and simplify purification.
- Vacuum distillation and washing with sodium bicarbonate solution remove unreacted amine and acidic impurities.
- Continuous monitoring by HPLC and NMR ensures product purity and isomeric integrity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (E)-methyl[(4-aminophenyl)methylidene]amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro-substituted imines, amine-substituted imines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-methyl[(4-nitrophenyl)methylidene]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters of N-[(E)-(4-Nitrophenyl)methylene]methanamine and Analogues
Key Observations :
- Substituent Effects : The methoxy group in Compound 1 enhances electron-donating capacity, reducing the HOMO-LUMO gap and increasing dipole moment compared to Compound 2. This leads to superior NLO performance (e.g., β value 50% higher in Compound 1) .
Photophysical and Optical Properties
Table 2: Photophysical Comparison
Key Observations :
- Charge Transfer Dynamics : Compound 1 exhibits a broad emission shoulder attributed to intra-ligand charge transfer (ILCT), while Compound 2 shows a double peak due to weaker ICT .
- Application-Specific Design: Quinoline-tagged probes prioritize fluorescence for metal ion sensing, whereas Compounds 1 and 2 are optimized for NLO materials .
Key Observations :
- Reaction Conditions : Longer reaction times (48–72 h) are typical for Schiff base formation, but yields remain high (>85%) across studies.
- Functional Versatility : While Compound 1 targets optical materials, pyrazole derivatives (e.g., 3a) and benzimidazole-based Schiff bases (BIFM/BIFP) are tailored for biological or industrial applications .
Biological Activity
n-[(E)-(4-Nitrophenyl)methylene]methanamine, also known as (E)-methyl[(4-nitrophenyl)methylidene]amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a nitro group, which significantly influences its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological activities.
The biological activity of this compound is largely attributed to the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as cytotoxicity and apoptosis in cancer cells. The compound has been shown to induce DNA fragmentation and modulate the expression of key regulatory genes involved in cell cycle and apoptosis .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant activity in colon cancer cell lines by inducing apoptosis and causing DNA fragmentation. Specifically, it was observed that the compound down-regulated anti-apoptotic genes like Bcl-2 while up-regulating pro-apoptotic genes such as P53 and Bax .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 (Colon) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | DNA fragmentation and cell cycle arrest |
| PC-3 (Prostate) | 20.0 | Modulation of apoptotic pathways |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Candida albicans | 0.200 |
The presence of the nitro group enhances its reactivity, contributing to its antibacterial efficacy .
Case Studies
- Cytotoxicity in Cancer Research : A study assessed the effects of this compound on HCT-116 colon cancer cells. The results indicated a significant increase in apoptosis rates compared to untreated controls, with DNA fragmentation observed via gel electrophoresis .
- Antimicrobial Testing : Another research effort involved testing the compound against various bacterial strains. The findings revealed that this compound had notable inhibitory effects on pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(E)-(4-nitrophenyl)methylene]methanamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via Schiff base condensation between 4-nitrobenzaldehyde and methanamine. Key protocols include:
- Cycloaddition Reactions : Reacting 3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile with N-[phenylmethylene]methanamine under reflux (35 hours, ethanol) yields 40% product, as demonstrated in oxazolidine derivatives synthesis .
- Condensation Optimization : Use anhydrous solvents (e.g., ethanol) and catalytic acids (e.g., ZnCl₂) to accelerate imine formation. For derivatives, adjust stoichiometry (1:1 aldehyde:amine) and monitor progress via TLC .
- Yield Improvement : Prolonged reflux (up to 48 hours) or microwave-assisted synthesis may enhance yields for sterically hindered analogs .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. What computational methods (e.g., DFT/TD-DFT) are used to predict the electronic and photophysical properties of this Schiff base?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps (ΔE ~3.2 eV) to predict charge transfer and nonlinear optical (NLO) properties (β ~1.5×10⁻³⁰ esu) .
- TD-DFT for UV-Vis : Simulate electronic transitions (e.g., λmax = 347 nm) using CAM-B3LYP with polarizable continuum model (PCM) for solvent effects .
- Hyperpolarizability : Calculate first hyperpolarizability (β) using finite-field method to assess NLO potential .
Q. How does the nitro group influence supramolecular interactions in crystal packing?
Methodological Answer: The nitro group drives π-stacking and hydrogen bonding:
- Crystal Packing : Nitro-O···H-C interactions (2.8–3.1 Å) stabilize layered structures. Parallel-displaced π-π interactions (3.5 Å) between nitrophenyl rings enhance thermal stability .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., O···H: 12%, C···C: 25%) using CrystalExplorer. Compare with nitro-free analogs to isolate substituent effects .
Q. What are the structure-activity relationships (SAR) of derivatives in biological applications?
Methodological Answer:
- Antimicrobial SAR : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance membrane penetration. For example, nitro-substituted derivatives show 2–4× higher MIC values against S. aureus vs. methoxy analogs .
- Neurotransmitter Inhibition : Replace nitrophenyl with chlorophenyl to improve serotonin reuptake inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for nitro analog) .
- Fluorescence Probes : Modify the methanamine bridge with pyridine/quinoline groups for Zn²⁺ sensing (Kd ~10⁻⁷ M) .
Q. What are the challenges in analyzing reaction mechanisms for cycloaddition reactions involving this compound?
Methodological Answer:
- Mechanistic Ambiguity : Distinguish between concerted (Houk-Breslow) vs. stepwise pathways using kinetic isotope effects (KIE) and DFT .
- Regioselectivity : Employ NBO analysis to predict favored transition states (e.g., endo vs. exo). For 1,3-dipolar cycloadditions, steric effects from the nitrophenyl group dominate over electronic .
- Contradictory Data : Resolve discrepancies in yields (e.g., 40% in vs. 74% in ) by varying dipolarophiles (e.g., carbonyl ylides vs. nitrones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
